molecular formula C10H10O5 B8415781 (RS)-3,4-dihydroxy-6-methoxy-7-methyl-1,3-dihydro-isobenzofuran-1-one

(RS)-3,4-dihydroxy-6-methoxy-7-methyl-1,3-dihydro-isobenzofuran-1-one

Cat. No. B8415781
M. Wt: 210.18 g/mol
InChI Key: GAWLKMFMMAVZGS-UHFFFAOYSA-N
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Patent
US05594135

Procedure details

A solution of 28 g of potassium hydroxide in 0.2 l of water was added to 44.8 g of 2-formyl-3-hydroxy-5-methoxy-6-methylbenzoic acid methyl ester. The mixture was warmed to 75° C. within 30 rain and subsequently cooled to 5° C. Upon addition of 50 ml of 10N hydrochloric acid, a precipitate was formed immediately. The mixture was stirred at 0° C. for 30 rain and then filtered. The solid material was washed with water and dried in vacuo. The crude product was triturated with 160 ml of hot ethyl acetate. The mixture was cooled and 0.9 l of hexane were added. The solid was isolated by filtration to yield 41.2 g of (RS)-3,4-dihydroxy-6-methoxy-7-methyl-1,3-dihydro-iso-benzofuran-1-one, m.p. >255° C. (dec.).
Quantity
28 g
Type
reactant
Reaction Step One
Name
2-formyl-3-hydroxy-5-methoxy-6-methylbenzoic acid methyl ester
Quantity
44.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].C[O:4][C:5](=[O:18])[C:6]1[C:11]([CH3:12])=[C:10]([O:13][CH3:14])[CH:9]=[C:8]([OH:15])[C:7]=1[CH:16]=[O:17].Cl>O>[OH:17][CH:16]1[C:7]2[C:6](=[C:11]([CH3:12])[C:10]([O:13][CH3:14])=[CH:9][C:8]=2[OH:15])[C:5](=[O:18])[O:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[K+]
Name
2-formyl-3-hydroxy-5-methoxy-6-methylbenzoic acid methyl ester
Quantity
44.8 g
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1C)OC)O)C=O)=O
Name
Quantity
0.2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 rain
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to 5° C
CUSTOM
Type
CUSTOM
Details
a precipitate was formed immediately
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid material was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with 160 ml of hot ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
0.9 l of hexane were added
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
OC1OC(C2=C(C(=CC(=C12)O)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.2 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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